molecular formula C16H13BrO2 B2801120 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione CAS No. 1358579-56-2

4-(2-Bromophenyl)-1-phenylbutane-1,3-dione

Cat. No. B2801120
CAS RN: 1358579-56-2
M. Wt: 317.182
InChI Key: JRSQTBBUFKOGRL-UHFFFAOYSA-N
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Description

The compound “4-(2-Bromophenyl)-1-phenylbutane-1,3-dione” is a complex organic molecule. It contains a bromophenyl group, a phenyl group, and a butane-1,3-dione group . Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring .

Scientific Research Applications

Tautomeric Properties and Structural Analysis

  • The compound 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione has been studied for its tautomeric properties and structural characteristics. Research indicates that this compound, along with similar β-diketones, shows significant intramolecular hydrogen bonding and tautomeric equilibrium. In particular, studies have focused on the compound's ability to exist in different tautomeric forms depending on solvent polarity and other environmental factors (Mahmudov et al., 2011).

Optical Nonlinear Properties

  • The optical nonlinear properties of derivatives of 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione have been explored. Research demonstrates that these compounds exhibit high nonlinear refractive indexes, indicating potential applications in optical limiting technologies. The study provides insights into the thermal origins of nonlinearity in these compounds (Dhumad et al., 2021).

Coordination Chemistry and Complex Formation

  • Studies have also focused on the coordination chemistry of 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione derivatives. These compounds are known to form stable complexes with copper(II) ions, exhibiting interesting coordination structures and properties. The research also delves into the protonation and tautomeric behavior of these complexes in various solvent conditions (Kopylovich et al., 2011).

Synthesis and Characterization of Novel Compounds

  • Research has been conducted on synthesizing and characterizing novel compounds derived from 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione. These studies have contributed to understanding the structural and electronic properties of such compounds, which could be valuable in various chemical applications (Lloris et al., 1990).

Pharmaceutical Research

  • In the field of pharmaceutical research, derivatives of 4-(2-Bromophenyl)-1-phenylbutane-1,3-dione have been investigated for their potential antimicrobial properties. These studies have shown that certain metal complexes of these compounds exhibit moderate to excellent antimicrobial activity, suggesting possible applications in developing new antimicrobial agents (Sampal et al., 2018).

Future Directions

The future research directions for “4-(2-Bromophenyl)-1-phenylbutane-1,3-dione” could include studying its potential biological activities, such as antimicrobial or anticancer activities, as well as its physical and chemical properties .

properties

IUPAC Name

4-(2-bromophenyl)-1-phenylbutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c17-15-9-5-4-8-13(15)10-14(18)11-16(19)12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSQTBBUFKOGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)-1-phenylbutane-1,3-dione

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